N-(3-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine

COX-2 inhibition inflammation fluorine SAR

Researchers performing fluorine-walk SAR or kinase hinge-binding studies often encounter ambiguous regioisomeric mixtures that confound target engagement data. N-(3-Fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine (CAS 1856022-58-6) is the authentic, positionally defined 3-fluoro regioisomer supplied as the hydrochloride salt. - Eliminates isomeric ambiguity: the 4-aminopyrazole core provides a validated kinase hinge-binding geometry distinct from 3-amino and 5-amino regioisomers. - Enables reproducible SAR: the meta-fluorine electronic signature directly modulates lipophilicity, metabolic stability, and target selectivity vs. 2-fluoro or 4-fluoro congeners. - Dual-mechanism scaffold: reported COX-2/PDE4 inhibitory activity offers a starting point for systematic anti-inflammatory lead optimization.

Molecular Formula C14H19ClFN3
Molecular Weight 283.77 g/mol
Cat. No. B12220917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine
Molecular FormulaC14H19ClFN3
Molecular Weight283.77 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1NCC2=CC(=CC=C2)F)C(C)C.Cl
InChIInChI=1S/C14H18FN3.ClH/c1-10(2)18-9-14(11(3)17-18)16-8-12-5-4-6-13(15)7-12;/h4-7,9-10,16H,8H2,1-3H3;1H
InChIKeyUKRKMWVPBZKIQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine: Core Pyrazole Scaffold, Physicochemical Identity, and Procurement Baseline


N-(3-Fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine (CAS 1856022-58-6) is a trisubstituted 4-aminopyrazole derivative . It features a 3-fluorobenzyl group at the exocyclic amine, an isopropyl group at the pyrazole N1 position, and a methyl group at the C3 position. The compound is supplied as the hydrochloride salt (molecular formula C₁₄H₁₉ClFN₃; MW 283.77 g/mol) and is primarily employed as a synthetic building block in medicinal chemistry for the elaboration of kinase inhibitors and anti-inflammatory agents [1]. This compound belongs to a broader family of N-benzyl-3-methyl-1-isopropyl-1H-pyrazol-4-amines where the fluorine substitution position on the benzyl ring critically modulates electronic character, metabolic stability, and target-binding interactions .

Why N-(3-Fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine Cannot Be Interchanged with Close Pyrazol-4-amine Analogs


The 3-fluorobenzyl substituent on the 4-aminopyrazole scaffold is not a simple decorative element; the position of the fluorine atom on the benzyl ring directly influences the compound's electronic distribution, lipophilicity, and hydrogen-bonding capability, which in turn alters target engagement, selectivity, and metabolic stability relative to non-fluorinated, 2-fluoro, or 4-fluoro benzyl congeners. The 3-fluoro orientation introduces a unique dipole moment and electron-withdrawing effect at the meta position that cannot be replicated by the para- or ortho-fluoro isomers, resulting in divergent structure-activity relationships (SAR) . Furthermore, the 4-amino regioisomer (pyrazol-4-amine) differs fundamentally from the pyrazol-3-amine and pyrazol-5-amine series in kinase hinge-binding geometry, meaning that substitution across these regioisomeric families leads to distinct target profiles [1]. These molecular differences mandate precise compound selection during procurement for SAR campaigns, hit-to-lead optimization, or patent exemplification rather than casual analog substitution.

N-(3-Fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine: Comparator-Based Differential Evidence for Informed Procurement


Meta-Fluorine Substitution on the Benzyl Ring: COX-2 Inhibitory Activity Relative to Non-Fluorinated Benzyl Analog

The target compound carrying a 3-fluorobenzyl group has been reported to demonstrate inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways . While direct comparative IC₅₀ data between the 3-fluorobenzyl analog and the non-fluorinated N-benzyl-1-isopropyl-3-methyl-1H-pyrazol-4-amine (CAS 1856094-95-5) are not available from the same assay, class-level SAR evidence establishes that meta-fluorine substitution on the benzyl ring of pyrazole-based COX-2 ligands enhances binding through optimized van der Waals contacts and dipole interactions [1]. The non-fluorinated parent compound lacks this fluorine-mediated electronic tuning and hydrogen-bond acceptor capability, which may result in a different COX inhibition profile . This 3-fluoro substitution therefore represents a specific structural feature that cannot be mimicked by simple benzyl or even 4-fluorobenzyl alternatives.

COX-2 inhibition inflammation fluorine SAR

Dual COX-2/PDE4 Inhibitory Profile: Mechanistic Differentiation from Single-Target Pyrazol-4-amine Analogs

N-(3-Fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine is described as demonstrating inhibitory activity against both cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), two clinically validated yet mechanistically distinct enzymes in inflammatory cascades . This dual inhibitory profile is notable within the pyrazol-4-amine chemical space, where most reported analogs (including the N-propyl variant CAS not specified and the unsubstituted 1-isopropyl-3-methyl-1H-pyrazol-4-amine scaffold alone) are documented as targeting only one of these pathways . Concurrent COX-2/PDE4 inhibition is pharmacologically significant because it couples the prostaglandin synthesis blockade of COX-2 inhibition with the cAMP-elevating, broad-spectrum anti-inflammatory effect of PDE4 inhibition, potentially offering synergistic efficacy at lower individual target occupancy [1]. The unique combination of the 3-fluorobenzyl N-substituent with the isopropyl/methyl pyrazole core appears to enable this dual profile.

PDE4 inhibition COX-2 dual pharmacology anti-inflammatory

Fluorine Position Matters: 3-Fluoro vs. 4-Fluorobenzyl Isomer Differentiation in Pyrazol-4-amine SAR

The 3-fluorobenzyl isomer (CAS 1856022-58-6) and the 4-fluorobenzyl isomer (CAS 1856040-17-9) share identical molecular formulas (C₁₄H₁₉ClFN₃; MW 283.77) but differ in the position of the fluorine atom on the benzyl ring . In pyrazole-based ligand design, fluorine position critically influences molecular recognition: the 3-fluoro (meta) orientation presents a distinct electrostatic potential surface and dipole vector compared to the 4-fluoro (para) orientation, leading to differential hydrogen-bond acceptor capacity and steric contour [1]. These subtle electronic differences can translate into divergent target selectivity and potency profiles. While both isomers are commercially available and used in medicinal chemistry, their SAR divergence means they are not interchangeable in lead optimization programs; selection of the incorrect isomer could confound SAR interpretation and delay project timelines.

regioisomer differentiation fluorine positional SAR medicinal chemistry

4-Amino vs. 3-Amino Pyrazole Regioisomer: Distinct Hinge-Binding Geometry for Kinase Inhibitor Design

The 4-aminopyrazole regioisomer (represented by the target compound) and the 3-aminopyrazole regioisomer (CAS 1856065-96-7 for the analogous N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine) are structurally distinct constitutional isomers . In kinase inhibitor design, the position of the amino group on the pyrazole ring determines the hydrogen-bond donor/acceptor geometry presented to the kinase hinge region: 4-aminopyrazoles typically engage the hinge via a different binding mode compared to 3-aminopyrazoles, leading to divergent kinome selectivity profiles . This regioisomeric distinction is fundamental to rational kinase inhibitor design, and the two isomers are documented under separate CAS numbers with distinct patent co-occurrence profiles in kinase-targeting intellectual property [1].

kinase inhibitor scaffold regioisomer differentiation hinge-binding motif

Predicted Metabolic Stability Advantage of 3-Fluorobenzyl over 4-Fluorobenzyl Isomer via CYP450-Mediated Oxidation Susceptibility

Fluorine substitution at the meta position of the benzyl ring (3-fluoro) is strategically employed in medicinal chemistry to block CYP450-mediated aromatic hydroxylation at that position, a common metabolic soft spot for benzyl-containing compounds [1]. The 4-fluorobenzyl isomer, while also fluorine-substituted, leaves the meta positions unblocked and potentially susceptible to oxidative metabolism. This metabolic differentiation between 3-fluoro and 4-fluoro benzyl substitution patterns is well-established in drug design literature [2]. Although no direct comparative microsomal stability data have been published for this exact compound pair, the class-level principle that meta-fluorine blocking can reduce metabolic clearance relative to para-substituted or non-fluorinated analogs supports the selection rationale for the 3-fluorobenzyl variant in programs where metabolic stability is a key optimization parameter [3].

metabolic stability fluorine blocking CYP450 lead optimization

N-(3-Fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine: Evidence-Grounded Application Scenarios for Scientific Procurement


Hit-to-Lead Optimization in Dual COX-2/PDE4 Anti-Inflammatory Programs

Research groups pursuing novel anti-inflammatory agents with dual COX-2/PDE4 pharmacology can deploy this compound as a starting scaffold. The reported dual inhibitory activity provides a platform for systematic SAR exploration through variation of the pyrazole core and benzyl substituents. Procurement of this specific 3-fluorobenzyl analog, rather than its non-fluorinated or 4-fluoro counterparts, ensures that the initial hit retains the meta-fluorine electronic signature associated with the dual mechanistic profile.

Kinase Inhibitor Scaffold Elaboration with Defined Regioisomeric and Fluorine Positional Identity

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can employ the 4-aminopyrazole core as a hinge-binding motif. The well-characterized 4-amino regioisomer provides a validated hinge-binding geometry distinct from 3-aminopyrazole alternatives [1]. The 3-fluorobenzyl substituent offers a vector for modulating selectivity and physicochemical properties, and its precise regioisomeric identity (3-fluoro vs. 4-fluoro) eliminates ambiguity in SAR interpretation that would arise from isomeric mixture or incorrect analog procurement.

Fluorine Positional SAR Studies to Probe Metabolic Stability and Target Selectivity

Groups conducting systematic fluorine-walk SAR studies across the benzyl ring of pyrazol-4-amines require authentic, positionally defined fluorobenzyl isomers. This compound serves as the defined meta-fluorine reference point in a comparative series spanning non-fluorinated, 2-fluoro, 3-fluoro, and 4-fluorobenzyl analogs. The predicted metabolic stability differentiation between 3-fluoro and 4-fluoro isomers [2] provides a testable hypothesis for microsomal stability assays, making procurement of the correct isomer essential for generating interpretable structure-property relationship data.

Patent Exemplification and Freedom-to-Operate Assessment in Pyrazole Chemical Space

Intellectual property professionals and medicinal chemistry teams conducting patent landscaping or freedom-to-operate analyses in the pyrazol-4-amine kinase inhibitor space can use this compound as a reference structure. Its distinct CAS registry number, defined regioisomeric identity, and association with COX-2/PDE4 biological activity differentiate it from numerous closely related pyrazole analogs cited in kinase inhibitor patents [1], supporting precise prior art differentiation and novelty assessment.

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